molecular formula C14H11ClO3 B6381538 MFCD18315656 CAS No. 1262001-05-7

MFCD18315656

Cat. No.: B6381538
CAS No.: 1262001-05-7
M. Wt: 262.69 g/mol
InChI Key: QIOAXRIBALVIOG-UHFFFAOYSA-N
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Description

MFCD18315656 is a chemical compound identified by its MDL number, which classifies it within a broader category of heterocyclic or organohalogen compounds. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, reactivity, and tunable electronic properties.

Properties

IUPAC Name

methyl 3-(4-chloro-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOAXRIBALVIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686038
Record name Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-05-7
Record name Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and 3-methoxycarbonylbenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like aluminum chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-methoxycarbonylphenyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification reactions to form esters or hydrolysis to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted phenols or thiophenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Esterification: Formation of esters.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

2-Chloro-5-(3-methoxycarbonylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Key Differences :

  • Halogenation : CAS 918538-05-3 features dichloro substituents, enhancing electrophilicity, whereas CAS 1046861-20-4 includes bromo and chloro groups, increasing steric bulk .
  • Functional Groups : CAS 1533-03-5 contains a trifluoromethyl ketone, offering metabolic stability compared to halogenated heterocycles .

Functional and Application-Based Comparison

Compound Primary Applications Functional Advantages
This compound Hypothesized: Catalysis, drug discovery Likely tunable reactivity from substituents
CAS 918538-05-3 Pharmaceutical intermediates High bioactivity (Log S: -2.99, solubility: 0.24 mg/mL)
CAS 1046861-20-4 Suzuki coupling reagents Boronic acid group enables cross-coupling reactions
CAS 1533-03-5 Agrochemicals, fragrances Trifluoromethyl group improves lipid solubility

Functional Insights :

  • Boronic acid derivatives (e.g., CAS 1046861-20-4) are pivotal in synthetic chemistry for cross-coupling, whereas halogenated triazines (e.g., CAS 918538-05-3) are preferred in medicinal chemistry for target binding .

Physicochemical Property Analysis

Parameter CAS 918538-05-3 CAS 1046861-20-4 CAS 1533-03-5
Molecular Weight 188.01 235.27 202.17
Log S (ESOL) -2.99 -2.47 -2.63
Solubility (mg/mL) 0.24 0.687 Not Reported
Bioavailability Score 0.55 0.55 0.55
BBB Permeability Yes Yes No

Trends :

  • Higher molecular weight correlates with reduced solubility (e.g., CAS 1046861-20-4 vs. CAS 918538-05-3) .
  • Trifluoromethyl groups (CAS 1533-03-5) may limit blood-brain barrier (BBB) penetration compared to halogenated analogs .

Bioactivity and Pharmacological Profiles

Compound PAINS Alerts CYP Inhibition Leadlikeness
CAS 918538-05-3 0.0 No 1.0
CAS 1046861-20-4 0.0 No 1.0
CAS 1533-03-5 Not Reported No 1.0

Insights :

  • Absence of PAINS alerts indicates low risk of non-specific binding .

Stability Challenges :

  • Halogenated compounds (e.g., CAS 918538-05-3) may degrade under prolonged UV exposure, whereas boronic acids (CAS 1046861-20-4) require anhydrous conditions .

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